2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including bromine, methoxy, and hydrazide, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-dibromo-6-methoxyphenol and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The phenol is reacted with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazide group, converting it to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of bromine and methoxy groups can enhance the compound’s interaction with biological targets.
Medicine
The compound’s derivatives are explored for their therapeutic potential. For instance, hydrazide derivatives are known for their activity against tuberculosis and other bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The methoxy and bromine groups can enhance binding affinity to molecular targets, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dibromo-6-methoxyphenoxy)acetic acid: Similar structure but lacks the hydrazide and aldehyde functionalities.
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the phenoxy and hydrazide components.
2,4-Dibromo-6-methoxyphenol: Contains the dibromo and methoxy groups but lacks the acetic acid and hydrazide functionalities.
Uniqueness
The uniqueness of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both bromine and methoxy groups enhances its chemical versatility, while the hydrazide moiety provides opportunities for further derivatization and biological activity.
Properties
Molecular Formula |
C19H20Br2N2O6 |
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Molecular Weight |
532.2 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20Br2N2O6/c1-25-14-5-11(6-15(26-2)19(14)28-4)9-22-23-17(24)10-29-18-13(21)7-12(20)8-16(18)27-3/h5-9H,10H2,1-4H3,(H,23,24)/b22-9+ |
InChI Key |
GKKBALAUDDHDFC-LSFURLLWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC |
Origin of Product |
United States |
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